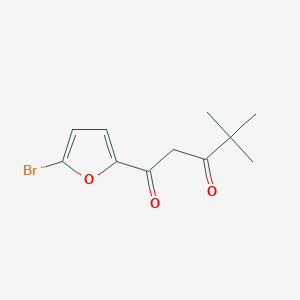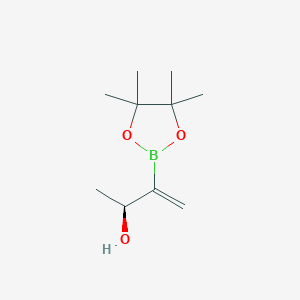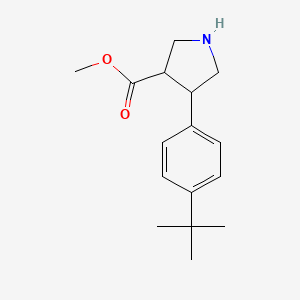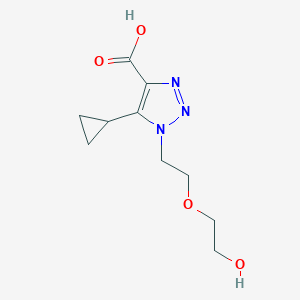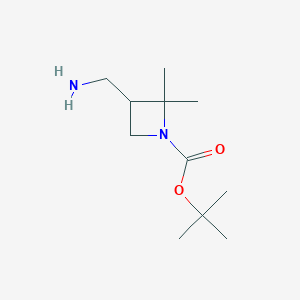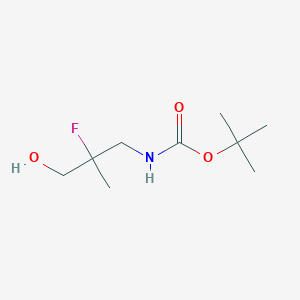
2-(((Benzyloxy)carbonyl)amino)-2-(3-iodophenyl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(((Benzyloxy)carbonyl)amino)-2-(3-iodophenyl)acetic acid is an organic compound that features a benzyloxycarbonyl group, an amino group, and an iodophenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((Benzyloxy)carbonyl)amino)-2-(3-iodophenyl)acetic acid typically involves multi-step organic reactions. One common method includes:
Starting Material: The synthesis begins with the preparation of the benzyloxycarbonyl-protected amino acid.
Coupling Reaction: The final step involves coupling the iodinated phenyl compound with the benzyloxycarbonyl-protected amino acid under appropriate conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxycarbonyl group.
Reduction: Reduction reactions may target the iodine substituent or the benzyloxycarbonyl group.
Substitution: The iodophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can introduce various functional groups to the phenyl ring.
Applications De Recherche Scientifique
Chemistry
In chemistry, 2-(((Benzyloxy)carbonyl)amino)-2-(3-iodophenyl)acetic acid can be used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound may be used in the study of enzyme-substrate interactions or as a probe in biochemical assays.
Medicine
Potential medical applications include the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound could be used in the synthesis of specialty chemicals or as an intermediate in the production of advanced materials.
Mécanisme D'action
The mechanism of action for 2-(((Benzyloxy)carbonyl)amino)-2-(3-iodophenyl)acetic acid would depend on its specific application. For example, if used as a pharmaceutical, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(((Benzyloxy)carbonyl)amino)-2-phenylacetic acid: Lacks the iodine substituent.
2-(((Benzyloxy)carbonyl)amino)-2-(4-iodophenyl)acetic acid: Iodine substituent at a different position on the phenyl ring.
Uniqueness
The presence of the iodine atom in 2-(((Benzyloxy)carbonyl)amino)-2-(3-iodophenyl)acetic acid can significantly alter its chemical reactivity and biological activity compared to similar compounds without the iodine substituent.
Propriétés
Formule moléculaire |
C16H14INO4 |
|---|---|
Poids moléculaire |
411.19 g/mol |
Nom IUPAC |
2-(3-iodophenyl)-2-(phenylmethoxycarbonylamino)acetic acid |
InChI |
InChI=1S/C16H14INO4/c17-13-8-4-7-12(9-13)14(15(19)20)18-16(21)22-10-11-5-2-1-3-6-11/h1-9,14H,10H2,(H,18,21)(H,19,20) |
Clé InChI |
SRVLDEXMXJAYOL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)COC(=O)NC(C2=CC(=CC=C2)I)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


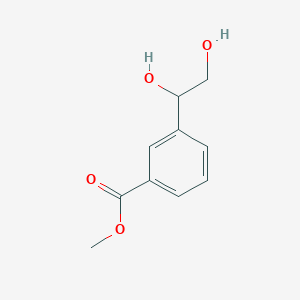

![(1R,5S)-3-((Benzyloxy)carbonyl)-3-azabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B13623387.png)
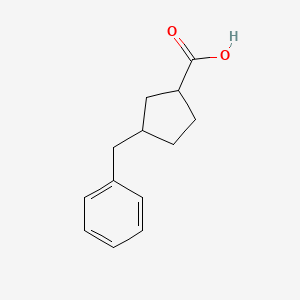
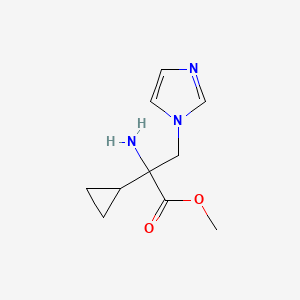
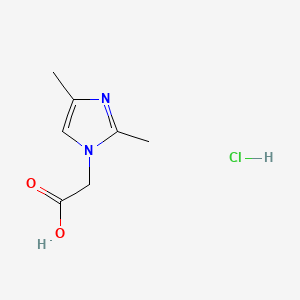
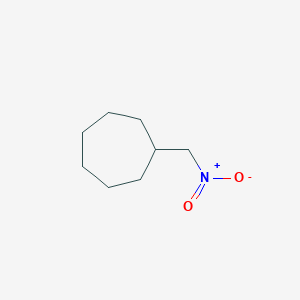
![1-Methyl-1H-pyrazolo[4,3-b]pyridin-6-amine](/img/structure/B13623424.png)
